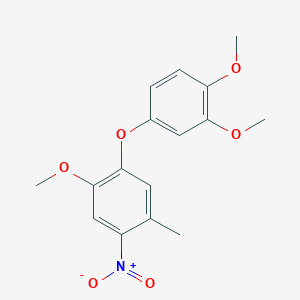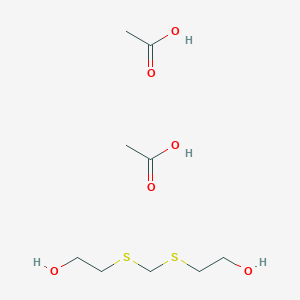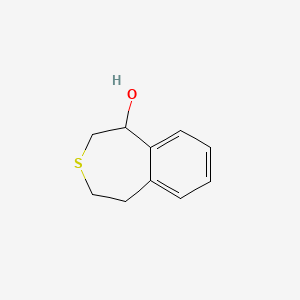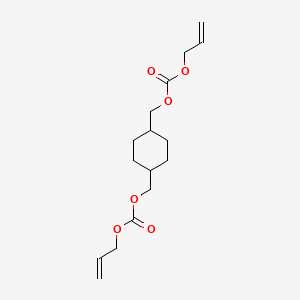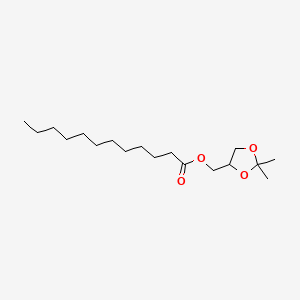![molecular formula C10H17N B14669258 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane CAS No. 51616-97-8](/img/structure/B14669258.png)
1-Cyclopentyl-6-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-6-azabicyclo[310]hexane is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . Another approach involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium, which proceeds via an open chain transition state based on intermolecular bromine-lithium coordination .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as the catalytic hydrogenation of precursors or the use of cyclization reactions under controlled conditions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1-Cyclopentyl-6-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mecanismo De Acción
The mechanism by which 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. For instance, the compound may act as an inhibitor of certain enzymes or receptors, thereby influencing cellular processes .
Comparación Con Compuestos Similares
1-Azabicyclo[3.1.0]hexane: Known for its strained bicyclic structure and reactivity.
3-Azabicyclo[3.1.0]hexane: Often used in drug design and synthesis of biologically active molecules.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial intermediate in the synthesis of antiviral medications.
Uniqueness: 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other azabicyclo compounds may not be suitable .
Propiedades
Número CAS |
51616-97-8 |
|---|---|
Fórmula molecular |
C10H17N |
Peso molecular |
151.25 g/mol |
Nombre IUPAC |
1-cyclopentyl-6-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H17N/c1-2-5-8(4-1)10-7-3-6-9(10)11-10/h8-9,11H,1-7H2 |
Clave InChI |
DDCAJVLDOSOAJE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C23CCCC2N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


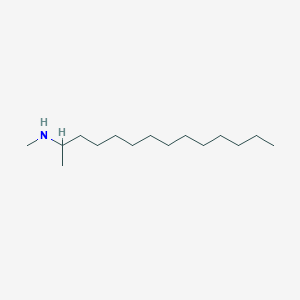



![2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride](/img/structure/B14669212.png)
![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)
